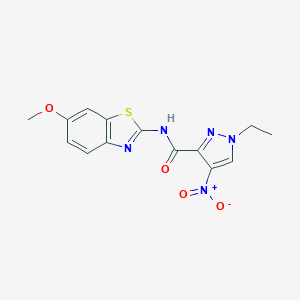![molecular formula C19H28N4O3 B451888 N~1~-[1-(1-ADAMANTYL)ETHYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B451888.png)
N~1~-[1-(1-ADAMANTYL)ETHYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[1-(1-ADAMANTYL)ETHYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features an adamantyl group, a pyrazole ring, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(1-ADAMANTYL)ETHYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the adamantyl precursor, which can be synthesized through the alkylation of adamantane. The pyrazole ring is then introduced via a cyclization reaction involving appropriate precursors such as hydrazines and diketones. The final step involves the nitration of the pyrazole ring to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[1-(1-ADAMANTYL)ETHYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The adamantyl group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized adamantyl compounds .
Aplicaciones Científicas De Investigación
N~1~-[1-(1-ADAMANTYL)ETHYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of N1-[1-(1-ADAMANTYL)ETHYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the adamantyl group provides steric hindrance that can influence the compound’s binding to enzymes or receptors. The pyrazole ring can interact with various biological pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide
- N-[2-(1-adamantyl)ethyl]-1-adamantanecarboxamide
- 1,3-Dehydroadamantane
Uniqueness
N~1~-[1-(1-ADAMANTYL)ETHYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the presence of both an adamantyl group and a nitro-substituted pyrazole ring. This combination of structural features imparts distinct chemical and biological properties that are not commonly found in other compounds .
Propiedades
Fórmula molecular |
C19H28N4O3 |
|---|---|
Peso molecular |
360.5g/mol |
Nombre IUPAC |
N-[1-(1-adamantyl)ethyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C19H28N4O3/c1-11-18(23(25)26)12(2)22(21-11)10-17(24)20-13(3)19-7-14-4-15(8-19)6-16(5-14)9-19/h13-16H,4-10H2,1-3H3,(H,20,24) |
Clave InChI |
NYDNJMPXNNBQJB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC(C)C23CC4CC(C2)CC(C4)C3)C)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=NN1CC(=O)NC(C)C23CC4CC(C2)CC(C4)C3)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-({[3-(Sec-butoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B451806.png)
![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B451809.png)

![N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide](/img/structure/B451814.png)

![N-(3-{N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B451816.png)
![Methyl 2-[(3-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451817.png)

![2-({4-nitro-3-methylbenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B451821.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-thienyl)-4-quinolinecarbohydrazide](/img/structure/B451823.png)

![4-bromo-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B451828.png)
